molecular formula C5H3ClN4 B6283255 2-azido-6-chloropyridine CAS No. 27217-81-8

2-azido-6-chloropyridine

Cat. No.: B6283255
CAS No.: 27217-81-8
M. Wt: 154.6
InChI Key:
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Description

2-Azido-6-chloropyridine is an organic compound that belongs to the class of azido-substituted pyridines. It is characterized by the presence of an azido group (-N₃) and a chlorine atom attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-6-chloropyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with sodium azide. One common method starts with 2,6-dichloropyridine, which undergoes a substitution reaction with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Azido-6-chloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF or other polar aprotic solvents.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

Major Products Formed

    Substituted Pyridines: Various nucleophiles can replace the azido group, leading to a wide range of substituted pyridine derivatives.

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Aminopyridines: Resulting from the reduction of the azido group.

Scientific Research Applications

2-Azido-6-chloropyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents due to its ability to form bioactive molecules.

    Material Science: Utilized in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2-azido-6-chloropyridine primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in drug design and development . Additionally, the compound can be reduced to form amines, which are key intermediates in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-3-chloropyridine
  • 2-Azido-4-chloropyridine
  • 2-Azido-5-chloropyridine
  • 2-Azido-6-fluoropyridine

Uniqueness

2-Azido-6-chloropyridine is unique due to the specific positioning of the azido and chlorine groups on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective functionalization and the formation of unique derivatives that are not easily accessible from other azido-substituted pyridines .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-azido-6-chloropyridine can be achieved through a two-step process involving the chlorination of 2-aminopyridine followed by azidation of the resulting 2-chloropyridine.", "Starting Materials": [ "2-aminopyridine", "thionyl chloride", "sodium azide", "acetonitrile", "diethyl ether" ], "Reaction": [ "Step 1: Chlorination of 2-aminopyridine", "2-aminopyridine is dissolved in thionyl chloride and heated to reflux for several hours.", "The resulting 2-chloropyridine is then isolated by evaporation of the excess thionyl chloride.", "Step 2: Azidation of 2-chloropyridine", "2-chloropyridine is dissolved in a mixture of acetonitrile and diethyl ether.", "Sodium azide is added to the solution and the reaction mixture is stirred at room temperature for several hours.", "The resulting 2-azido-6-chloropyridine is then isolated by filtration and purification." ] }

CAS No.

27217-81-8

Molecular Formula

C5H3ClN4

Molecular Weight

154.6

Purity

95

Origin of Product

United States

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